DNA Sequence Selectivity: Tandem Binds AT-Rich Sequences vs. Triostin A's GC-Rich Preference
Tandem exhibits a distinct DNA sequence selectivity compared to its parent compound triostin A. DNase I footprinting on a 160-bp DNA fragment revealed that triostin A protects 6-7 sites centered around CpG steps, whereas Tandem protects only 2 sites, both centered around ATA or TAT sequences . This demonstrates Tandem's high selectivity for AT-rich DNA, making it a critical tool for studying AT-specific DNA interactions.
| Evidence Dimension | Number of protected sites and sequence motif |
|---|---|
| Target Compound Data | 2 protected sites, centered on ATA or TAT |
| Comparator Or Baseline | Triostin A: 6-7 protected sites, centered on CpG |
| Quantified Difference | ~70% fewer sites; switch from CpG to TpA/ATA |
| Conditions | DNase I footprinting on a 160-bp tyrT DNA fragment |
Why This Matters
Procurement of Tandem over triostin A is essential for experiments requiring AT-specific DNA bis-intercalation without GC-site interference.
- [1] Low CM, Drew HR, Waring MJ. Sequence preferences in the binding to DNA of triostin A and TANDEM as reported by DNase I footprinting. FEBS Lett. 1984;173(1):129-33. View Source
